molecular formula C23H19FN2O4 B11050719 4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid

4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid

Cat. No.: B11050719
M. Wt: 406.4 g/mol
InChI Key: ONDFJSDDIDXXQC-UHFFFAOYSA-N
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Description

4-[(4-Fluoroanilino)carbonyl]-2,3-diphenyltetrahydro-5-isoxazolecarboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of fluorinated aniline, diphenyl groups, and an isoxazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluoroanilino)carbonyl]-2,3-diphenyltetrahydro-5-isoxazolecarboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of 4-fluoroaniline derivative: Reacting 4-fluoroaniline with a suitable carbonyl compound under controlled conditions to form the 4-fluoroanilino intermediate.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the isoxazole ring. This step often requires the use of specific catalysts and solvents to ensure the correct formation of the ring structure.

    Introduction of diphenyl groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of industrial-grade reagents, automated reaction systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluoroanilino)carbonyl]-2,3-diphenyltetrahydro-5-isoxazolecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide, potassium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-[(4-Fluoroanilino)carbonyl]-2,3-diphenyltetrahydro-5-isoxazolecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Fluoroanilino)carbonyl]-2,3-diphenyltetrahydro-5-isoxazolecarboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to various effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluoroanilino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid
  • 4-[(3-Fluoroanilino)carbonyl]phenylboronic acid

Uniqueness

4-[(4-Fluoroanilino)carbonyl]-2,3-diphenyltetrahydro-5-isoxazolecarboxylic acid is unique due to its combination of fluorinated aniline, diphenyl groups, and an isoxazole ring. This structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the isoxazole ring can enhance the compound’s stability and reactivity, while the fluorinated aniline group can influence its biological activity.

Properties

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C23H19FN2O4/c24-16-11-13-17(14-12-16)25-22(27)19-20(15-7-3-1-4-8-15)26(30-21(19)23(28)29)18-9-5-2-6-10-18/h1-14,19-21H,(H,25,27)(H,28,29)

InChI Key

ONDFJSDDIDXXQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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